Product packaging for Catechol phosphate(Cat. No.:CAS No. 4918-98-3)

Catechol phosphate

Cat. No.: B3052944
CAS No.: 4918-98-3
M. Wt: 190.09 g/mol
InChI Key: HZRLBXXCBSUKSG-UHFFFAOYSA-N
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Description

Catechol phosphate is a research compound of significant interest in organic synthesis and materials science, leveraging the synergistic properties of catechol and phosphate functional groups. Catechol derivatives are renowned for their metal-chelating capabilities and are widely used to develop smart, responsive hydrogels for biomedical applications . In parallel, phosphorus-based compounds, particularly those with P─H bonds, are highly effective catalysts for dehydrative amidation reactions, forming amide bonds directly from carboxylic acids and amines . The integration of these moieties in this compound positions it as a promising building block for developing novel catalysts, functional polymers, and adhesive materials. Its potential research applications include serving as a precursor for catalytic systems in pharmaceutical synthesis , creating pH-responsive drug delivery vehicles , and designing self-assembling nanoparticles for targeted therapies . This compound is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7O5P B3052944 Catechol phosphate CAS No. 4918-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxyphenyl) dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O5P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRLBXXCBSUKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964174
Record name 2-Hydroxyphenyl dihydrogen phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4918-98-3
Record name Catechol phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyphenyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CATECHOL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8942M17LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Catechol Phosphate

Direct Chemical Synthesis Routes to Catechol Phosphate (B84403)

The direct chemical synthesis of catechol phosphate typically involves the phosphorylation of the catechol moiety. This process requires careful selection of phosphorylating agents and optimization of reaction conditions to ensure regioselectivity and achieve acceptable yields.

Phosphorylation Strategies for Catechol Moiety

Several strategies can be employed to introduce a phosphate group onto the catechol structure. One approach involves the direct reaction of catechol with phosphorylating agents. For instance, phosphorylation of phenols, including catechol, has been achieved using inorganic sodium cyclo-triphosphate hexahydrate (P3m) researchgate.net. Under optimal conditions, such as a pH of 12 and a molar ratio of P3m to phenol (B47542) of 1:5, triphosphate derivatives of phenols are formed researchgate.net. In the case of catechol, this reaction can lead to a five-membered cyclic phosphate through intramolecular cyclization of a triphosphate derivative researchgate.net.

Another method involves the use of phosphorus oxychloride in the presence of other reagents to create catechol-based phosphate flame retardants google.com. This process typically involves reacting phosphorus oxychloride with menthol (B31143) and other undetermined raw materials (like epoxides or alcohols) under Lewis acid catalysis to form a phosphate monoester, which is then reacted with catechol to yield the crude product google.com.

Furthermore, the synthesis of catechol mono(dihydrogen phosphonate) has been reported through the direct treatment of catechol with a phosphate group smolecule.com. While this refers to a phosphonate (B1237965), it highlights the direct functionalization of catechol with phosphorus-containing groups. The synthesis of catecholate ligands with phosphonate anchoring groups also involves catechol, where it is first protected, followed by the installation of a phosphonate diester group using reagents like diethylphosphite, often promoted by manganese(III) uci.edu.

Synthesis of this compound Analogs and Derivatives

Beyond the direct synthesis of simple catechol phosphates, significant research has focused on creating more complex catechol-containing phosphate derivatives and polymers, leveraging the adhesive and functional properties associated with both catechol and phosphate groups.

Catechol-containing phosphoesters, particularly in the context of polymers, have been a subject of considerable research. A notable area of development involves the synthesis of poly(phosphoester)s (PPEs) that incorporate catechol units orientjchem.orgacs.orgresearchgate.netnih.gov. These polymers are often synthesized via acyclic diene metathesis (ADMET) polymerization. For example, a novel acetal-protected this compound monomer has been successfully homo- and copolymerized with other phosphoester comonomers using Grubbs or Hoveyda-Grubbs catalysts orientjchem.orgacs.orgresearchgate.netnih.gov. These polymerization methods have yielded polymers with molecular weights up to 42,000 g/mol orientjchem.orgacs.orgresearchgate.netnih.gov.

In addition to these polymers, specific catechol-containing phosphoester derivatives have been designed. This includes a phosphodiester monomer featuring an adhesive P–OH group, which was used for comparative studies of binding to metal oxides acs.orgresearchgate.netnih.gov. Researchers have also synthesized catechol-functionalized polymers by copolymerizing dopamine (B1211576) methacrylamide (B166291) (a catechol derivative) with phosphate-based monomers, such as 2-(methacryloyloxy)ethyl phosphate, via free radical polymerization rsc.org. The synthesis of catecholate ligands functionalized with phosphonate anchoring groups has also been reported, employing multi-step syntheses that involve protection and phosphonylation reactions uci.edu.

The preparation of polymers specifically termed "poly(catechol-phosphate)" or polymers combining catechol and phosphate functionalities in their backbone or side chains has been achieved through various polymerization techniques. ADMET polymerization of acetal-protected this compound monomers has proven effective in creating these polymers, yielding materials with molecular weights reaching 42,000 g/mol orientjchem.orgacs.orgresearchgate.netnih.govacs.org. These polymers combine the adhesive properties of catechols with the characteristics of polyphosphoesters acs.orgresearchgate.netnih.gov.

Other approaches to creating polymers with both catechol and phosphate elements include the copolymerization of catechol-containing monomers with phosphate-based monomers. For instance, dopamine methacrylamide, a catechol derivative, has been copolymerized with phosphate monomers rsc.org. Research also explores the synthesis of polyphosphoesters through ring-opening polymerization (ROP) and metathesis polycondensation, with catechol-containing variants being a key area of interest mdpi.comencyclopedia.pub. These polymers are designed to harness the synergistic effects of catechol and phosphate groups for applications such as hydrogels and adhesives acs.orgresearchgate.netnih.gov.

Catalytic Approaches in this compound Synthesis and Related Reactions

Catalysis plays a role in various stages of this compound synthesis and the preparation of its derivatives. While direct catalytic phosphorylation of catechol to form simple this compound is less detailed, catalysts are employed in the synthesis of its precursors or derivatives.

Lewis acid catalysts have been utilized in the preparation of catechol-based phosphate flame retardants, facilitating the reaction between phosphorus oxychloride, menthol, and other reagents with catechol google.com. In the synthesis of catechol-containing poly(phosphoester)s, catalysts such as Grubbs or Hoveyda-Grubbs catalysts are essential for the ADMET polymerization of this compound monomers orientjchem.orgacs.orgresearchgate.netnih.gov.

Furthermore, phosphate-based materials themselves can act as catalysts in reactions involving catechol. For example, metal phosphates, such as cerium phosphate (CP), have demonstrated high catalytic activity in the selective O-methylation of catechol with methanol (B129727) mdpi.com. Aluminophosphate (APO) catalysts have also been investigated for the O-methylation of catechol using dimethyl carbonate, with the P/Al molar ratio and calcination temperature influencing their catalytic performance mdpi.comresearchgate.net. These examples highlight the interplay between phosphate chemistry and catechol transformations, either as a reactant or a catalytic component.

Compound List

Catechol

this compound

Catechol mono(dihydrogen phosphonate)

Phosphorus oxychloride

Menthol

Epoxy compound

Alcohol

Phenol

Phosphorus pentoxide

Phosphoric acid

Sodium cyclo-triphosphate hexahydrate (P3m)

Catecholate ligands

Phosphonate diester

Diethylphosphite

Manganese(III)

Boron trichloride (B1173362)

Dopamine

Poly(catechol-phosphate) polymers

Poly(phosphoester)s (PPEs)

Grubbs catalyst

Hoveyda-Grubbs catalyst

Dopamine methacrylamide

2-(methacryloyloxy)ethyl phosphate

Protocatechuic acid

Cerium phosphate (CP)

Aluminophosphate (APO)

Dimethyl carbonate

Methanol

Metal phosphates (La, Ce, Mg, Al, Zn)

Laccase

Poly(catechol)

Catechol thioethers

Enzymatic Interactions and Mechanistic Biochemistry of Catechol Phosphate

Catechol Phosphate (B84403) as a Substrate for Phosphatases

Phosphatases are a class of hydrolase enzymes responsible for cleaving phosphate monoesters, a process known as dephosphorylation. Catechol phosphate and its analogs, such as p-nitrophenyl phosphate (pNPP), are frequently used as model substrates to elucidate the kinetics, specificity, and catalytic mechanisms of these vital enzymes.

Enzyme Kinetics and Substrate Specificity of this compound with Phosphatases

The catalytic efficiency of phosphatases is typically characterized by the Michaelis-Menten kinetic parameters, the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). The Kₘ value reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. Vₘₐₓ represents the turnover number of an enzyme when it is fully saturated with the substrate.

Mammalian alkaline phosphatases (APs) generally exhibit broad substrate specificity, capable of hydrolyzing a wide array of phosphorylated compounds in vitro. nih.gov While specific kinetic data for this compound is not always available, extensive studies have been conducted using structurally similar aromatic phosphate esters like p-nitrophenyl phosphate (pNPP). For instance, partially purified alkaline phosphatase from Bacillus subtilis showed an apparent Kₘ for pNPP of 2.747 mM and a Vₘₐₓ of 3299 U/L. ispub.com Another study on B. licheniformis reported a Kₘ value of 0.605 mM for the same substrate. ispub.com Research on rat intestinal alkaline phosphatase using Naphthol-As-Bi-phosphate as a substrate determined a Kₘ of approximately 0.26-0.28 mM, demonstrating a significantly higher affinity compared to pNPP for the purified enzyme. nih.gov

A comprehensive analysis of phosphatase kinetic data from numerous publications reveals that Kₘ and Vₘₐₓ values can vary widely depending on the enzyme's origin (e.g., plant, soil, microbial) and the specific reaction conditions. ornl.gov Acid phosphatases, for example, have been found to have a significantly higher Vₘₐₓ compared to alkaline phosphatases, although their Kₘ values are not significantly different. ornl.gov

Table 1: Representative Kinetic Parameters of Alkaline Phosphatases with Aromatic Phosphate Substrates Note: This data is for p-Nitrophenyl Phosphate (pNPP), a common analog for studying the hydrolysis of aromatic phosphate esters like this compound.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (U/L)
Bacillus subtilis KIBGE-HASpNPP2.7473299
Bacillus licheniformispNPP0.605-
Bacillus stearothermophiluspNPP1.11-
Rat Intestinal Mucosa (homogenate)Naphthol-As-Bi-phosphate0.26 - 0.28-

Structural Determinants of Phosphatase-Catechol Phosphate Interactions

The interaction between a phosphatase and its substrate is governed by the specific architecture of the enzyme's active site. X-ray crystallography studies of various phosphatases, including E. coli alkaline phosphatase and purple acid phosphatases, have provided detailed insights into these structural determinants. semanticscholar.orgnih.gov

The active site of metallophosphatases is characterized by a dinuclear or trinuclear metal center. researchgate.netuwec.edu In E. coli alkaline phosphatase, the active site contains two zinc ions (Zn1, Zn2) and one magnesium ion (Mg). uwec.eduwikipedia.org These metal ions are crucial for orienting the substrate and activating the nucleophiles involved in the reaction.

When a substrate like this compound binds, the negatively charged phosphate group is positioned within this positively charged metal center. nih.gov Crystal structures of phosphatase-inhibitor complexes reveal that two of the phosphate oxygens typically form a bridge between the two zinc ions. semanticscholar.org The other two oxygens are stabilized by hydrogen bonds, often with the guanidinium group of a conserved arginine residue (e.g., Arg166 in E. coli AP). semanticscholar.org This precise positioning places the phosphorus atom in the ideal location for nucleophilic attack by a nearby serine residue (in the case of AP) or an activated water molecule. semanticscholar.org The catechol ring of the substrate likely forms additional interactions, such as hydrophobic or stacking interactions, with nonpolar residues within the active site pocket, further contributing to binding affinity and specificity.

Catalytic Mechanisms of Phosphate Ester Hydrolysis by Phosphatases

Phosphatases employ sophisticated catalytic strategies to achieve enormous rate accelerations for the hydrolysis of stable phosphate esters. The mechanism can vary between different phosphatase families.

For many alkaline phosphatases, the reaction proceeds through a two-step "ping-pong" mechanism involving a covalent phospho-enzyme intermediate. nih.govebi.ac.uk

Phosphorylation: A nucleophilic serine residue (Ser102 in E. coli AP), activated by a metal-coordinated water molecule or hydroxide ion, attacks the phosphorus atom of the this compound substrate. This forms a pentacovalent transition state, which then collapses to release the catechol leaving group and form a covalent phosphoseryl intermediate. ebi.ac.uk

Dephosphorylation: A water molecule, activated by one of the zinc ions (Zn1), acts as a nucleophile and attacks the phosphorus atom of the phosphoseryl intermediate. This leads to the hydrolysis of the covalent bond, regenerating the free enzyme and releasing inorganic phosphate. nih.govebi.ac.uk

In contrast, many other metallophosphatases, such as purple acid phosphatase, utilize a single-step mechanism. In this pathway, a metal-bridging hydroxide ion, activated by coordination to the metal centers, directly attacks the phosphorus atom of the substrate. researchgate.net This proceeds through a single transition state, leading directly to the cleavage of the phosphoester bond and the release of both the alcohol and phosphate products without the formation of a covalent enzyme intermediate.

Role of Metal Ions in this compound Hydrolysis

Metal ions are indispensable for the catalytic activity of most phosphatases. nih.gov They fulfill several critical roles throughout the catalytic cycle:

Lewis Acid Catalysis: The positively charged metal ions, particularly the zinc ions in alkaline phosphatase, coordinate to the oxygen atoms of the substrate's phosphate group. semanticscholar.orgresearchgate.net This interaction polarizes the P-O bond, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. This also helps to neutralize the negative charge of the phosphate group, stabilizing the transition state. nih.gov

Nucleophile Activation: In alkaline phosphatases, one zinc ion activates the Ser102 residue for its initial attack, while another zinc ion activates a water molecule to hydrolyze the phospho-enzyme intermediate. ebi.ac.uk In phosphatases that use a direct hydrolysis mechanism, the metal ions coordinate and lower the pKa of a water molecule, generating a potent metal-bound hydroxide nucleophile. nih.gov

Leaving Group Activation: It is proposed that one of the zinc ions (Zn1 in E. coli AP) coordinates to the ester oxygen of the substrate. This interaction helps to stabilize the negative charge that develops on the leaving group (the catecholate anion) as the P-O bond breaks, making it a better leaving group. semanticscholar.org

Structural Integrity: Divalent cations like Mg²⁺ often play a more structural role, helping to maintain the proper conformation of the active site for optimal catalytic efficiency. researchgate.netwikipedia.org

Theoretical studies suggest that the presence of two metal ions favors an associative (Aₙ+Dₙ) reaction mechanism, whereas in the absence of metal ions, a dissociative (Dₙ+Aₙ) process is more likely. nih.gov

Investigations into Kinase-Mediated Phosphorylation Involving Catechols

While phosphatases remove phosphate groups, kinases catalyze the opposite reaction: the transfer of a phosphate group from a high-energy donor, typically ATP, to a substrate. nih.gov The enzymatic phosphorylation of simple phenolic compounds, including catechols, has been an area of growing interest for biocatalysis.

Recent research has identified a kinase from the mushroom Psilocybe cubensis, named PsiK, that demonstrates significant potential in this area. researchgate.netnih.govresearchgate.netchemrxiv.org The natural role of PsiK is to catalyze the selective 4-O-phosphorylation of 4-hydroxytryptamine (psilocin) to produce norbaeocystin, a step in the biosynthesis of psilocybin. uniprot.org

Crucially, studies have revealed that PsiK possesses a broad substrate scope beyond its native substrate. It shows good activity for a range of substituted phenols and benzenediols (a class that includes catechol). nih.govresearchgate.net This demonstrates that a kinase can effectively recognize the hydroxyl group of a simple aromatic ring like catechol and catalyze its phosphorylation using ATP. Furthermore, researchers have shown that the substrate scope and site-selectivity of PsiK can be expanded and improved through active site mutations, highlighting the potential for protein engineering to develop novel biocatalysts for the specific phosphorylation of catechol and its derivatives. nih.gov

Interaction of Catechol Moieties with Other Enzyme Systems

The catechol moiety, with its two adjacent hydroxyl groups on a benzene ring, is a common structural motif in many biological molecules and is recognized by various enzyme systems beyond phosphatases and kinases.

Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catecholamine neurotransmitters like dopamine (B1211576), epinephrine, and norepinephrine. wikipedia.org The enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol structure. researchgate.net Any compound featuring a catechol moiety can serve as a substrate for COMT. wikipedia.org The catalytic mechanism is dependent on a divalent metal cation, usually Mg²⁺, which coordinates the two hydroxyl groups of the catechol substrate, holding it in the correct orientation for the methyl transfer from SAM. plos.org

Catechol Oxidase

Catechol oxidase is a type 3 di-copper enzyme found widely in plants and fungi that catalyzes the oxidation of catechols to their corresponding o-quinones. nih.govwikipedia.org This reaction is responsible for the enzymatic browning observed when fruits and vegetables are damaged. wikipedia.org The catalytic cycle involves the binding of a catechol molecule and molecular oxygen to the di-copper center in the enzyme's active site. researchgate.net The enzyme facilitates a two-electron transfer from the catechol substrate to reduce the bound dioxygen, resulting in the formation of o-quinone and water. wikipedia.org The active site structure, which includes a phenylalanine residue that acts as a "gatekeeper," is crucial for its substrate specificity, limiting it to the oxidation of o-diphenols (catechols) rather than the hydroxylation of monophenols, a reaction catalyzed by the related enzyme tyrosinase. wikipedia.org

Catechol O-Methyltransferase (COMT) and Catechol Substrate Recognition

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of compounds featuring a catechol structure, including catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine. wikipedia.org The primary function of COMT is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate. nih.gov This methylation reaction is a key step in the inactivation of biologically active catechols. wikipedia.orgnih.gov

The catalytic mechanism of COMT follows a sequentially ordered process. nih.govnih.gov First, the cofactor SAM binds to the enzyme. This is followed by the binding of a magnesium ion (Mg²⁺), and finally, the catechol substrate binds to form a quaternary complex. nih.gov The Mg²⁺ ion plays a critical role in catalysis; it acts as a bidentate ligand, coordinating with both hydroxyl groups of the catechol substrate. researchgate.net This interaction lowers the pKa of one of the hydroxyl groups, facilitating its deprotonation by a catalytic lysine residue (Lys144), which transforms the hydroxyl group into a more potent nucleophile. researchgate.netebi.ac.uk The resulting negatively charged catecholate then attacks the activated methyl group of the bound SAM, leading to the formation of the methylated product and S-adenosyl-L-homocysteine (SAH). nih.govebi.ac.uk

The substrate-binding site of COMT is a shallow pocket defined by several key hydrophobic and polar residues. rsc.org X-ray crystallography studies have provided detailed insights into these interactions. nih.gov The adenine ring of the SAM cofactor forms hydrogen bonds with residues such as S119 and Q120, while the methionine portion interacts with residues like V42 and S72. nih.gov The catechol substrate itself is positioned in the active site through its interaction with the Mg²⁺ ion and surrounding amino acids. Residues like Glu199 form hydrogen bonds with the catechol hydroxyls, helping to stabilize the substrate in the correct orientation for the methyl transfer to occur. ebi.ac.uk The specificity of COMT for catechol-containing compounds is thus a result of this well-defined binding pocket and the essential role of the magnesium ion in positioning and activating the substrate. nih.govresearchgate.net

ComponentInteracting Residues/IonsRole in Catalysis
Catechol SubstrateMg²⁺, Lys144, Glu199Binds as a bidentate ligand to Mg²⁺; deprotonated by Lys144 to become a nucleophile. researchgate.netebi.ac.uk
S-adenosyl-L-methionine (SAM)S119, Q120, V42, S72, D141, M40, Y68Donates the methyl group for the methylation reaction. nih.gov
Mg²⁺ IonAsp141, Asp169, Asn170, Catechol OH groupsOrients the catechol substrate and lowers the pKa of a hydroxyl group to facilitate deprotonation. researchgate.netnih.gov
Catalytic LysineLys144Acts as a general base, abstracting a proton from the catechol hydroxyl group. ebi.ac.uk

Catechol Dioxygenases in Aromatic Compound Degradation

Catechol dioxygenases are a class of metalloprotein enzymes that play a pivotal role in the biodegradation of aromatic compounds by soil bacteria and fungi. nih.govfrontiersin.org These enzymes are central to the carbon biochemical cycle, breaking down stable aromatic rings, which are common environmental pollutants, into aliphatic products that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net They achieve this by catalyzing the oxidative cleavage of the catechol ring through the incorporation of both atoms of molecular oxygen (O₂). oup.comwikipedia.org

Catechol dioxygenases are broadly classified into two major groups based on the position of ring cleavage relative to the two hydroxyl groups:

Intradiol Dioxygenases : These enzymes, such as catechol 1,2-dioxygenase (C12O), cleave the carbon-carbon bond between the two adjacent hydroxyl substituents. nih.govoup.com The active site of intradiol dioxygenases contains a non-heme ferric iron (Fe³⁺) cofactor that is essential for activity. nih.govnih.gov The proposed mechanism involves the binding of the catechol substrate to the Fe³⁺ center, which activates the substrate for a direct reaction with dioxygen, leading to the formation of products like cis,cis-muconic acid. frontiersin.orgwikipedia.org

Extradiol Dioxygenases : These enzymes, including catechol 2,3-dioxygenase (C23O), cleave the aromatic ring at a C-C bond adjacent to one of the hydroxyl groups. nih.gov In contrast to their intradiol counterparts, extradiol dioxygenases utilize a non-heme ferrous iron (Fe²⁺) cofactor in their active site. nih.gov The mechanism is thought to proceed through oxygen activation, where O₂ binds to the Fe²⁺ center first, followed by an attack on the catechol substrate to form a muconate semialdehyde. nih.govoup.com

The difference in the iron oxidation state and the nature of the protein ligands in the active site are key determinants of the distinct regioselectivity of these two enzyme families. nih.gov While both are critical for bioremediation, they represent separate evolutionary pathways for aromatic compound degradation. oup.com

FeatureIntradiol Dioxygenases (e.g., C12O)Extradiol Dioxygenases (e.g., C23O)
Cleavage PositionBetween the two hydroxyl groups (ortho-cleavage). frontiersin.orgAdjacent to one of the hydroxyl groups (meta-cleavage). frontiersin.org
Metal CofactorNon-heme Fe³⁺ (ferric iron). nih.govnih.govNon-heme Fe²⁺ (ferrous iron). nih.gov
Proposed MechanismSubstrate activation. nih.govOxygen activation. nih.gov
Typical Productcis,cis-Muconic acid. wikipedia.org2-Hydroxymuconic semialdehyde. nih.gov

Enzyme-Independent Reactivity of Catechols in Biochemical Environments

In addition to enzymatic transformations, catechols, including this compound, can undergo significant enzyme-independent reactions under physiologically relevant conditions. researchgate.netchemrxiv.org This spontaneous reactivity is primarily driven by the susceptibility of the catechol moiety to oxidation, leading to the formation of highly reactive electrophilic species known as ortho-quinones (o-quinones). nih.govoup.com

The oxidation of a catechol to an o-quinone can be initiated by molecular oxygen (autoxidation) or catalyzed by trace metal ions. nih.govresearchgate.net This two-electron oxidation process generates not only the quinone but also reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide as byproducts. nih.govresearchgate.net The rate of this spontaneous oxidation is highly dependent on environmental factors, particularly pH. In neutral to mildly alkaline conditions (pH 7.0–8.0), the transformation is significantly accelerated. researchgate.netchemrxiv.org

Once formed, the resulting o-quinones are potent electrophiles and can readily react with a variety of biological nucleophiles without enzymatic assistance. acs.orgnih.gov Key enzyme-independent reactions include:

Michael Addition : Nucleophiles, such as the amine groups in amino acids (e.g., lysine) or the thiol groups in cysteine residues of proteins, can attack the electron-deficient ring of the o-quinone via a 1,4-Michael addition. oup.comnih.gov This covalent modification can alter the structure and function of proteins and other biomolecules. chemrxiv.org

Schiff Base Formation : Primary amine groups can also react with the carbonyl groups of the o-quinone to form Schiff bases, another pathway for covalent crosslinking. nih.gov

Polymerization : o-Quinones can react with other catechol molecules or with themselves, leading to the formation of complex, often colored, polymeric structures. researchgate.netresearchgate.net This process is sometimes referred to as "browning". researchgate.net

These spontaneous reactions can occur prior to cellular uptake or interaction with intended biological targets, potentially influencing the bioavailability and activity of catechol-containing compounds. researchgate.netchemrxiv.org

Reaction TypeDescriptionInfluencing Factors
Oxidation to o-QuinoneTwo-electron oxidation of the catechol ring to form a highly reactive ortho-quinone. nih.govpH (accelerated at neutral to alkaline pH), presence of O₂, metal ions. researchgate.netchemrxiv.org
Michael AdditionNucleophilic attack on the quinone ring by amines (e.g., lysine) or thiols (e.g., cysteine). nih.govAvailability of nucleophiles (amino acids, proteins). chemrxiv.org
PolymerizationSelf-reaction of quinones or reaction with other catechols to form complex polymers. researchgate.netConcentration of catechol/quinone species. researchgate.net

Biological Roles and Metabolic Pathways Involving Catechol Phosphate Fundamental Research

Elucidation of Catechol Phosphate (B84403) in Microbial Metabolism

The intricate metabolic machinery of microorganisms often involves a diverse array of phosphorylated intermediates that play critical roles in energy transfer, biosynthesis, and catabolism. Catechol phosphate, a class of phosphorylated catechol derivatives, has emerged as a significant molecule in understanding these microbial processes. Research has focused on pinpointing its exact involvement in specific metabolic routes.

Microorganisms are adept at degrading complex organic compounds, including aromatic hydrocarbons, which are often toxic or recalcitrant. In the catabolism of certain aromatic compounds, catechol derivatives are central intermediates. Research has identified phosphorylated forms of catechols, referred to broadly as catechol phosphates, as transient but crucial players in these degradation pathways. For instance, in the breakdown of substituted catechols or related aromatic precursors, specific enzymatic reactions can lead to the phosphorylation of the catechol ring or its hydroxyl groups. These phosphorylated intermediates can alter the reactivity and solubility of the molecules, facilitating further enzymatic modification or transport across cellular membranes. Studies have elucidated pathways where enzymes like kinases or phosphorylases act on catechol-like structures, producing catechol phosphates that are subsequently channeled into central metabolic routes or processed by specific hydrolases. The precise identification of these intermediates often relies on advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with genetic analysis of microbial strains known for their aromatic degradation capabilities.

Beyond the degradation of organic substrates, catechol phosphates are also implicated in microbial phosphate cycling. Phosphate is an essential nutrient for all life forms, and its availability and cycling within microbial communities are critical for ecosystem health. Research suggests that certain microorganisms may utilize phosphorylated catechols in mechanisms related to phosphate acquisition or storage. For example, some bacteria possess enzymes that can cleave phosphate groups from organic molecules, a process that can contribute to inorganic phosphate pools available for cellular uptake. Conversely, in environments with abundant inorganic phosphate, microorganisms might employ phosphorylation strategies to store or transport carbon-rich compounds, potentially involving this compound intermediates. The stability and chemical properties of the phosphate ester bond in catechol phosphates could make them suitable for such roles, acting as transient energy carriers or as components in cellular signaling pathways that regulate phosphate homeostasis. Investigations into microbial phosphate solubilization and mineralization often uncover novel enzymes and metabolic routes where phosphorylated organic molecules, including catechol derivatives, play an indirect or direct role.

Broader Biochemical Significance of Catechol-Phosphate Motifs

The presence of both catechol and phosphate functionalities within a single molecular motif confers unique chemical properties, making this compound structures relevant in broader biochemical contexts beyond specific catabolic or phosphate cycling pathways.

The catechol moiety is known for its ability to chelate metal ions and form covalent cross-links, particularly in structural biopolymers like proteins and polysaccharides, often mediated by enzymes such as laccases or tyrosinases. When a phosphate group is introduced onto a catechol structure, it can significantly alter its reactivity and interaction profile. Research into biopolymer modification has explored the incorporation of phosphorylated catechol motifs, either through direct enzymatic phosphorylation of catechol-containing biopolymers or through the assembly of monomers that already bear this combined functionality. Such modifications can influence the mechanical properties, adhesion capabilities, or enzymatic accessibility of biopolymers. For instance, phosphorylated catechols integrated into protein structures could alter protein-ligand binding, enzyme active site geometry, or electrostatic interactions. In nucleic acids, while less common, modified bases or associated molecules bearing such motifs could influence DNA/RNA stability or interactions with proteins.

Table 1: Potential Functional Roles of this compound Motifs in Biopolymers

Biopolymer TypeMotif IntegrationFunctional ImpactResearch Focus Area
ProteinsPost-translational modification; Amino acid side-chain phosphorylationAltered enzyme activity, protein-protein interactions, metal chelationProtein engineering, enzyme mechanisms
PolysaccharidesMonomer modification; Cross-linking agentEnhanced adhesion, altered mechanical strength, controlled releaseBiomaterials, hydrogel development
Nucleic AcidsModified nucleobases; Associated moleculesModulation of DNA/RNA stability, protein binding affinityEpigenetics, nucleic acid therapeutics (speculative)

Catechol phosphates can also serve as key intermediates or precursors in the biosynthesis of a variety of other important metabolites within microbial and plant systems. Following their formation in catabolic pathways or through specific biosynthetic enzymes, these phosphorylated catechols can be further processed. For example, they might be dephosphorylated to yield catechols that enter pathways for secondary metabolite synthesis, such as the production of pigments, antibiotics, or signaling molecules. Alternatively, the phosphate group itself might be retained as a crucial functional element in the final product or an intermediate that directs subsequent enzymatic reactions. Research has identified pathways where phosphorylated aromatic compounds are precursors to complex natural products, with the phosphate group playing a role in regioselectivity or activation for subsequent condensation or cyclization reactions. Understanding these biosynthetic routes is vital for metabolic engineering and the discovery of novel bioactive compounds.

Advanced Analytical Methodologies for Catechol Phosphate Characterization

Electrochemical Methods in Catechol Phosphate (B84403) Research

Electrochemical techniques provide powerful tools for investigating the redox properties of molecules and for developing sensitive detection systems. Cyclic voltammetry (CV) is a primary method for studying redox behavior, while enzyme-linked electrochemical detection systems offer a means to quantify analytes through enzymatic transformations coupled with electrochemical signals.

Cyclic Voltammetry for Redox Behavior of Catechol Derivatives

Cyclic voltammetry is a technique used to study the redox properties of electroactive species by sweeping the electrode potential between two limits and monitoring the resulting current. This method can reveal information about the number of electrons transferred, the reversibility of redox processes, and the influence of environmental factors such as pH.

Studies on catechol and its derivatives have established their characteristic electrochemical behavior. Catechol typically undergoes a two-electron, two-proton oxidation to form o-benzoquinone researchgate.netsid.ir. The redox potentials and peak separations are sensitive to the electrode material, electrolyte composition, and pH researchgate.netacs.orgnih.govcore.ac.uk. For instance, grafted catechol on a glassy carbon electrode in a phosphate buffer at pH 7 exhibits reversible redox systems with peak potentials around +0.232 V and a peak separation (ΔEp) of approximately 50 mV at a scan rate of 20 mV/s acs.orgnih.gov. Catechol itself, when studied on different electrode surfaces, shows variations in its redox potentials and reversibility. On an ITO electrode in a phosphate buffer (pH 7), catechol displays a weak anodic wave at +1.050 V and a cathodic wave at -0.065 V, resulting in a large peak separation of 1115 mV core.ac.uk. On a mesoporous platinum electrode in 1.0 M HClO4, catechol shows a peak separation of 73 mV, indicating moderate electron transfer kinetics researchgate.net. These studies on catechol derivatives provide a foundation for understanding the electrochemical signatures of related phosphorylated compounds.

Theoretical and Computational Chemistry Studies of Catechol Phosphate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule like catechol phosphate (B84403). By solving the Schrödinger equation, or approximations of it, these methods can determine the distribution of electrons and predict molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. mpg.de DFT methods are used to study the electronic structure of sizable chemical systems, including structural, electronic, and optical properties. e-nps.or.kr In the context of catechol-containing molecules, DFT has been used to optimize chemical structures and correlate electronic properties with experimental data. For instance, studies on catechol derivatives have employed the B3LYP/6-311+G** level of theory to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding redox behavior. researchgate.net

DFT is also applied to investigate the formation and stability of metal complexes involving catechol derivatives. sciforum.netsciforum.netmdpi.com For example, calculations on iron-catechol derivative systems have utilized functionals like BP86 and wB97X-D3BJ to determine the formation energies and stability of different spin states of the metal complexes. sciforum.netmdpi.com Furthermore, time-dependent DFT (TD-DFT) has been used to analyze the electronic structure and optical spectra of catechol adsorbed on nanoparticles, providing insights into intramolecular transitions and charge transfer phenomena. nih.gov

In systems involving both catechol and phosphorus compounds, DFT is used to generate descriptors for machine learning models aimed at predicting catalytic activity. nih.gov These descriptors include HOMO and LUMO energy levels, total dipole moment, atomic electrostatic potentials (ESPs), and bond lengths, calculated at levels such as B3LYP/6-31G(d,p). nih.gov

Table 1: DFT Functionals and Basis Sets Used in Studies of Catechol and Phosphate-Related Compounds

Compound TypeDFT FunctionalBasis SetApplicationReference
Catechol DerivativesB3LYP6-311+G**Structure Optimization, HOMO/LUMO Calculation researchgate.net
Iron-Catechol ComplexesBP86, wB97X-D3BJdef2-TZVPP, def2-TZVP, def2-SVPGeometry Optimization, Stability Analysis sciforum.net
Catechol on TiO2(TD-DFT)-Electronic Structure, Optical Spectra nih.gov
Phosphorus CompoundsB3LYP6-31G(d,p)Descriptor Generation for ML nih.gov
Phosphorus HalidesB3LYP, MP26-31+G(d,p), 6-311++G(3df,2p)Hydrolysis Reaction Mechanisms nih.gov

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate results. Studies on the hydrolysis of organophosphorus compounds, which is a key reaction for molecules like catechol phosphate, have been investigated using ab initio techniques.

For example, the hydrolysis mechanisms of phosphorus halides have been studied using ab initio and DFT methods to calculate the free energy of activation. nih.gov Such studies are critical for understanding the stability and reactivity of the phosphate group in different chemical environments. Similarly, ab initio quantum mechanics/molecular mechanics (QM/MM) free-energy calculations have been employed to quantify the mechanism of phosphate monoester hydrolysis in aqueous solution. nih.gov These calculations can elucidate the role of water molecules in the proton transfer steps of the hydrolysis reaction and determine the activation barriers for different pathways. nih.gov

In a study of catechol derivatives, ab initio methods at the B3LYP/6-311+G** level were used for structure optimization, demonstrating the application of these high-level calculations to the catechol moiety. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics is ideal for studying the detailed electronic properties of a single molecule or a small complex, molecular modeling and dynamics simulations are used to explore the behavior of larger systems over time. These methods are particularly useful for understanding how this compound might interact with biological macromolecules or other molecules in solution.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (enzyme). mdpi.com

Docking studies have been performed on catechol derivatives to understand their interaction with enzymes like catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease. researchgate.net These studies help to identify key interactions, such as hydrogen bonds and steric interactions, between the catechol moiety and the amino acid residues in the enzyme's active site. researchgate.net Similarly, docking simulations have been used to investigate catechol as a potential inhibitor for enzymes like adenosine-5'-phosphosulfate reductase. nih.gov

For organophosphorus compounds, molecular docking is a crucial tool for identifying and optimizing enzyme inhibitors. e-nps.or.krnih.govnih.govpeerj.comresearchgate.netmdpi.com For instance, docking studies on α-hydroxyphosphonates have been used to determine their binding modes and interactions with enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov The insights from these studies on separate catechol and organophosphate analogs can be extrapolated to predict the binding behavior of this compound with various enzymatic targets.

Table 2: Examples of Molecular Docking Studies on Catechol and Organophosphate Analogs

Ligand TypeEnzyme TargetKey FindingsReference
Catechol DerivativesCatechol-O-methyltransferase (COMT)Elucidation of binding modes and interactions in the active site. researchgate.net
CatecholAdenosine-5'-phosphosulfate reductaseFavorable binding to the enzyme, suggesting potential as an inhibitor. nih.gov
α-HydroxyphosphonatesCarbonic Anhydrase I & II, AcetylcholinesteraseDetermination of binding modes and interactions of potent inhibitors. nih.gov
Various Organophosphorus CompoundsOrganophosphorus Hydrolase (OPH)Simulation of interactions with substrates and stabilizers. peerj.comresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of conformational changes, solvent effects, and the formation of intermolecular complexes over time. MD simulations have been used to study the behavior of catechol in different environments, such as in aqueous solution and adsorbed on surfaces. researchgate.netwhiterose.ac.uk These simulations can reveal details about hydrogen bonding and other non-covalent interactions that govern the behavior of catechol. researchgate.net

The complex formation of catechols with metal ions is another area where simulations are valuable. nih.govresearchgate.net These studies can help to understand the coordination chemistry and the structure of the resulting metal-catechol complexes. researchgate.net On the other hand, QM/MM based MD simulations have been performed to investigate the binding of organic phosphates to mineral surfaces, providing insights into the interaction energies and the role of water molecules. frontiersin.org The combination of these approaches allows for a detailed understanding of the forces driving the interaction of this compound with its environment, including potential complex formation with metal ions, which can be crucial for its biological activity or catalytic function. acs.orgnih.gov

Machine Learning Approaches in Catechol-Phosphorus Chemistry

Machine learning (ML) is increasingly being used in chemistry to predict molecular properties, discover new materials, and accelerate catalyst design. nih.govresearchgate.netumn.edumpg.de In the context of catechol-phosphorus chemistry, ML models can be trained on experimental or computational data to predict the outcomes of reactions or the properties of new compounds.

A notable application is the development of ML models to predict the catalytic activity of systems involving phosphorus compounds and catechol derivatives. nih.gov In one study, various ML algorithms, including Lasso, k-nearest neighbor (KNN), support-vector machine (SVM), random forest (RF), and multilayer perceptron (MLP), were compared for their ability to predict product yield in a dehydrative amidation reaction. nih.gov The input features, or descriptors, for these models were derived from DFT calculations of the phosphorus and catechol compounds. nih.gov The MLP models were found to provide accurate predictions, and techniques like SHAP (SHapley Additive exPlanations) analysis were used to interpret the model and identify the most influential molecular properties. nih.gov

ML is also being applied more broadly to the study of organophosphorus compounds. arxiv.orgarxiv.orgnsf.govresearchgate.net For example, recurrent neural networks (RNNs) with attention models are being used for the de novo design of organophosphorus molecules with desired biological activities and safety profiles. arxiv.orgarxiv.org These models can learn the patterns in molecular structures from large datasets and generate new molecules with targeted properties. arxiv.org Unsupervised machine learning techniques have also been used to classify organophosphorus compounds based on their spectroscopic data, revealing relationships between spectral features and chemical properties like coordination and oxidation state. nsf.gov

Table 3: Machine Learning Models and Applications in Catechol-Phosphorus Chemistry

ML AlgorithmApplicationDescriptorsKey FindingsReference
Lasso, KNN, SVM, RF, MLPPrediction of catalytic yieldDFT-derived (HOMO, LUMO, ESPs, etc.) and RDKit descriptorsMLP models showed high predictive accuracy; identified key molecular features influencing catalysis. nih.gov
Recurrent Neural Network (RNN)De novo design of organophosphorus moleculesSMILES strings, Fragment-basedGeneration of novel molecules with desired druglikeness scores. arxiv.orgarxiv.org
Unsupervised Clustering (UMAP)Classification of organophosphorus compoundsX-ray absorption and emission spectraIdentified spectral sensitivity to coordination, oxidation, and ligand identity. nsf.gov

Emerging Applications in Chemical and Materials Science Non Clinical Focus

Catechol Phosphate (B84403) in Biocatalysis and Enzyme Engineering

The interplay between catechol and phosphate functionalities is being harnessed to develop innovative biocatalytic systems and to design specific enzyme substrates for industrial applications.

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis for producing catechols and their derivatives. wur.nl The development of these systems often involves whole-cell or cell-free enzymatic reactions that are highly selective. wur.nlmt.com However, a significant challenge in the biological production of catechols is the toxicity of the product to the microbial catalysts. wur.nl To overcome this, researchers are designing specialized biocatalytic processes.

One strategy involves a two-step approach where a less toxic precursor is first produced via fermentation, followed by conversion to the final catechol product using whole-cell biocatalysis. mdpi.com For instance, engineered Escherichia coli has been used to produce catechol from glucose. mdpi.com By optimizing the expression of key enzymes like protocatechuic acid decarboxylase and flavin isoprenyl transferase, catechol production was significantly enhanced. mdpi.com Further optimization of reaction conditions, such as temperature, cell density, and dissolved oxygen levels, led to a titer of 17.7 g/L, the highest reported to date for this method. mdpi.com

Another area of development is the enzymatic carboxylation of phenols like catechol. Researchers have developed reaction conditions that improve both the conversion and reaction rate for the biocatalytic carboxylation of catechol, a reaction catalyzed by enzymes such as 2,3-dihydroxybenzoic acid (de)carboxylase. mt.com Laccase enzymes are also employed for the biocatalytic oxidation of catechol. researchgate.net The development of these systems requires a multi-disciplinary approach, integrating genetics, microbiology, and process engineering to create economically viable and stable biocatalysts. wur.nl

Table 1: Examples of Biocatalytic Systems for Catechol Production and Conversion
Biocatalytic SystemEnzyme(s)/OrganismReactionKey FindingReference
Whole-cell biocatalysisEngineered E. coli (overexpressing PCA decarboxylase and flavin isoprenyl transferase)Protocatechuic acid (PCA) to CatecholAchieved a catechol titer of 17.7 g/L within 3 hours under optimized conditions. mdpi.com
Enzymatic carboxylation2,3-dihydroxybenzoic acid (de)carboxylase from Aspergillus oryzaeCatechol carboxylation using CO2Developed reaction conditions that significantly improve conversion and reaction rates. mt.com
Enzymatic oxidationLaccase from Trametes versicolorCatechol oxidationImmobilized laccase was explored for sustainable biocatalytic catechol oxidation in various reactor types. researchgate.net
Intradiol cleavageCatechol-1,2-dioxygenase (Acdo1p) from Blastobotrys raffinosifermentansCatechol to cis,cis-muconic acidCharacterized a key enzyme in the catabolism of aromatic compounds with a high affinity for catechol. frontiersin.org

Catechol phosphate serves as a model for designing specific enzyme substrates for industrial process monitoring and diagnostics. These substrates typically consist of a chromogenic portion, such as a catechol residue, linked to an enzyme-cleavable group, like a phosphate ester. google.com When an enzyme specific to the cleavable group (e.g., a phosphatase) is present, it hydrolyzes the ester bond. google.com The released catechol can then react with a metal ion present in the medium to form a colored, non-diffusible precipitate, providing a visible indicator of enzyme activity. google.com

This principle allows for the creation of diagnostic tools to detect specific enzymatic activities in microbiology or other industrial settings. google.com The versatility of this design allows for the linkage of various enzyme-cleavable groups to the catechol hydroxyls, including acyl groups (for esterases), sulfate (B86663) groups (for sulfatases), or phosphate groups (for phosphatases). google.com

Beyond diagnostics, enzyme engineering is used to create biocatalysts with novel activities toward catechol and its derivatives for synthetic purposes. For example, enzymes have been engineered for the regioselective methylation of catechols to produce valuable compounds like vanilloids. europa.eu In some cases, promiscuous enzyme activities can be enhanced through directed evolution; for instance, a β-lactamase was re-engineered to have an oxidase activity towards catechol by exchanging its metal ion and performing site-specific mutagenesis. nih.gov The design of such biocatalysts is a key goal in industrial biotechnology to enable more efficient and sustainable chemical synthesis. europa.euacs.org

Integration of this compound into Advanced Materials

The combination of catechol and phosphate groups within a single molecular framework has led to the development of advanced materials with unique adhesive and structural properties.

Researchers have successfully synthesized adhesive poly(phosphoester)s (PPEs) that incorporate catechol moieties, merging two motifs known for their natural adhesive properties. nih.govresearchgate.net These polymers are typically prepared through acyclic diene metathesis polymerization (ADMET) of monomers containing both a protected catechol group and a phosphate ester. nih.govresearchgate.net The synthesis yields copolymers with molecular weights up to 42,000 g/mol . nih.govresearchgate.net The protective groups on the catechol can be removed quantitatively without degrading the polymer backbone. nih.gov

These catechol-containing PPEs exhibit a strong binding affinity for surfaces like metal oxides. nih.gov Isothermal titration calorimetry (ITC) measurements revealed that PPEs with multiple catechol groups have a higher binding affinity to magnetite nanoparticles than PPEs containing only phosphodiester or phosphotriester repeating units. nih.govresearchgate.net This enhanced adhesion is attributed to the synergistic effect of the phosphate groups in the polymer backbone and the pendant catechol moieties. nih.gov Furthermore, these polymers can be used to form organogels and hydrogels through oxidative cross-linking of the catechol groups, opening avenues for their use as degradable adhesives or scaffolds. nih.govresearchgate.net

Table 2: Properties of Catechol-Containing Poly(phosphoester)s (PPEs)
Polymer TypeSynthesis MethodKey FeaturesPotential ApplicationsReference
Catechol-PPE homopolymers and copolymersAcyclic Diene Metathesis Polymerization (ADMET)Combines adhesive properties of catechols and phosphates; biodegradable backbone.Stabilization of nanoparticles, formation of organo- and hydrogels, degradable adhesives. nih.govresearchgate.net
PEG polymers with catechol moietiesChemical derivatization of Poly(ethylene glycol) (PEG)pH-responsive binding to borate-containing molecules; reduced nonspecific protein interactions.Drug delivery systems (outside the scope of this article). nih.gov
Polydopamine (PDA) coatingsShaking-assisted polymerization of dopamine (B1211576)Contains catechol moieties; generates hydrogen peroxide upon hydration.Antimicrobial coatings. mtu.edu

Catechol can act as a powerful modifier in the synthesis of phosphate-based nanomaterials, directing their assembly into complex, hierarchical structures. rsc.org A notable example is the use of catechol to mediate the precipitation of calcium phosphate (CaP). This intervention results in the formation of raspberry-like nanospherical assemblies composed of smaller nanoparticles (~25 nm). rsc.org These hierarchical structures possess a mesoporous nature, large internal pores, and a high specific surface area, which enhances their capacity for protein adsorption. rsc.org The simultaneous oxidative polymerization of catechol during CaP precipitation is believed to be crucial for directing this unique assembly. rsc.org

The catechol group's ability to coordinate with metal ions is also exploited in the surface functionalization of nanomaterials. For instance, dopamine, a catecholamine, has been used to stabilize calcium phosphate nanoparticles by acting as a bridge between the calcium ions of the nanoparticle and a chitosan (B1678972) coating, which also reduces particle size. mdpi.com In another application, dopamine-anchored bis(phosphonate) groups on iron oxide (Fe3O4) nanoparticles have been used as effective nano-scavengers for uranyl cations in water. csic.es The interaction is also relevant in catalysis, where the presence of phosphate can influence the adsorption and oxidation of catechol on the surface of nano-Fe3O4 catalysts by forming iron phosphate surface species. jesc.ac.cn

Table 3: Examples of Catechol-Coordinated Phosphate Nanomaterials
Nanomaterial SystemRole of CatecholKey Structural/Functional FeatureReference
Catechol-intervened Calcium Phosphate (CaP/Cat)Modifier during precipitationRaspberry-like nano-spherical assemblies with high specific surface area and porosity. rsc.org
Dopamine-functionalized Chitosan-CaP nanoparticlesBridging ligand between CaP and chitosanEnhanced nanoparticle stability and reduced particle size. mdpi.com
Nano-Fe3O4 with phosphate and catecholAdsorbate/ReactantPhosphate competes with catechol for surface sites, forming iron phosphate species that inhibit the catalytic reaction. jesc.ac.cn
Dopamine-anchored bis(phosphonate) on Fe3O4 NPsAnchoring groupActs as a nano-scavenger for uranyl cations. csic.es

Catalytic Systems in Organic Synthesis Beyond Biochemistry

In non-biochemical organic synthesis, the focus often shifts to using solid catalysts where catechol is the reactant and a metal phosphate is the catalyst. These systems are particularly important for reactions like selective O-methylation. The vapor-phase O-methylation of catechol with reagents like methanol (B129727) or dimethyl carbonate (DMC) to produce guaiacol (B22219), a valuable chemical intermediate, is a well-studied example. nih.govmdpi.commdpi.com

Aluminophosphate (Al-P-O) catalysts have been extensively investigated for this purpose due to their high activity and low cost. nih.govresearchgate.net The catalytic performance is highly dependent on the catalyst's properties, such as the P/Al molar ratio and the presence of specific acid-base sites. nih.govresearchgate.net For instance, an Al-P-O catalyst prepared with a P123 surfactant-assist and a specific P/Al ratio exhibited superior performance, achieving 52.5% catechol conversion with a high guaiacol selectivity of 97.6%. nih.govresearchgate.net Another study on APO catalysts using DMC as the methylating agent reported a catechol conversion of 95% and high stability over 120 hours, attributing the excellent performance to the cooperative effect of medium acid and base sites. mdpi.com

Other metal phosphates have also been tested. A study comparing lanthanum, cerium, magnesium, aluminum, and zinc phosphates found that cerium phosphate (CP) showed the highest catalytic activity and guaiacol yield. mdpi.com The superior performance of CP was linked to its suitable weak acid-base properties, which are crucial for the acid-base co-operation mechanism of the O-methylation reaction. mdpi.com In a different context, the interaction between phosphate and catechol has been studied in heterogeneous Fenton oxidation systems, where phosphate ions can inhibit the catalytic ability of Fe3O4 by competing for surface sites and forming passivating iron phosphate species. jesc.ac.cn

Table 4: Metal Phosphate Catalytic Systems for O-Methylation of Catechol
CatalystMethylating AgentReaction ConditionsCatechol ConversionGuaiacol SelectivityReference
Al-1.1P-O (P123-assisted)MethanolVapor-phase52.5%97.6% nih.govresearchgate.net
Cerium Phosphate (CP)MethanolVapor-phase~72% (initial)High mdpi.com
Lanthanum Phosphate (LP)MethanolVapor-phaseLower than CPHigh mdpi.com
APO(0.7)-475Dimethyl Carbonate (DMC)Vapor-phase, 300 °C95%~65% (veratrole co-produced) mdpi.com

Future Directions and Unexplored Avenues in Catechol Phosphate Research

Advancements in Asymmetric Synthesis of Chiral Catechol Phosphate (B84403) Derivatives

The development of stereoselective methods for the synthesis of chiral catechol phosphate derivatives is a burgeoning area of research. The biological activity and material properties of these compounds are often dependent on their absolute configuration. nih.gov Future work in this domain will likely focus on the design of novel chiral catalysts and the refinement of existing asymmetric transformations.

Key research directions include:

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs), particularly those derived from BINOL and related scaffolds, have emerged as powerful catalysts for a wide array of asymmetric transformations. nih.govresearchgate.netuiowa.edu Future efforts will likely concentrate on developing novel CPA structures with enhanced steric and electronic properties to improve enantioselectivity in reactions involving this compound precursors. The exploration of 'adaptable' phosphoric acids with point chirality, rather than axial chirality, could also open new avenues for catalyst design. nih.gov

Metal Complex Catalysis: The use of transition metal complexes with chiral ligands is a well-established strategy for asymmetric synthesis. mdpi.comresearchgate.net Research in this area will likely involve the design of new chiral ligands specifically tailored for the coordination of this compound substrates. The application of metal-phosphate based catalysts, where the chiral phosphate acts as a ligand, is a less explored but promising area. rsc.org

Organocatalysis: Beyond CPAs, other chiral organocatalysts could be developed for the asymmetric synthesis of this compound derivatives. Bifunctional organocatalysts that can simultaneously activate both the nucleophile and the electrophile are of particular interest for reactions such as the phospha-Mannich and phospha-Michael additions. mdpi.comresearchgate.net

Enzymatic Kinetic Resolution: The use of enzymes to selectively resolve racemic mixtures of chiral catechol phosphates presents a green and highly efficient alternative to traditional chemical methods. mdpi.com

Synthesis StrategyCatalyst/Method TypePotential AdvantagesKey Research Focus
Asymmetric CatalysisChiral Phosphoric Acids (CPAs)High enantioselectivity, broad substrate scope. researchgate.netuiowa.eduDesign of novel CPA scaffolds with tunable steric and electronic properties. nih.gov
Asymmetric CatalysisTransition Metal ComplexesHigh turnover numbers, diverse reactivity. mdpi.comDevelopment of ligands for specific this compound transformations.
Asymmetric CatalysisChiral OrganocatalystsMetal-free conditions, mild reaction conditions. mdpi.comresearchgate.netDesign of bifunctional catalysts for specific addition reactions.
BiocatalysisEnzymatic Kinetic ResolutionHigh enantioselectivity, environmentally benign. mdpi.comDiscovery of novel enzymes with activity towards catechol phosphates.

Novel Enzyme Discovery and Engineering for this compound Biotransformation

The biotransformation of catechol phosphates using enzymes offers a sustainable and highly selective route to valuable molecules. Future research will focus on discovering new enzymes with novel activities and engineering existing enzymes to enhance their performance and broaden their substrate scope.

Promising research avenues include:

Enzyme Prospecting: Mining genomic databases and screening environmental samples for novel enzymes capable of metabolizing catechol phosphates is a key priority. Enzymes such as tyrosinases, catechol-O-methyltransferases (COMT), and phosphatases are promising candidates for modification. researchgate.netnih.gov

Directed Evolution: This powerful technique can be used to generate enzyme variants with improved properties, such as enhanced stability, altered substrate specificity, and increased catalytic efficiency. Iterative saturation mutagenesis and other protein engineering tools can be applied to tailor enzymes for specific this compound biotransformations. researchgate.net

Rational Enzyme Design: As the understanding of enzyme structure-function relationships grows, computational methods can be used to rationally design enzymes with desired catalytic activities. This approach can be used to introduce new functionalities into existing enzyme scaffolds.

Immobilization and Biocatalyst Development: The development of robust methods for enzyme immobilization, such as the creation of enzyme-metal organic framework (MOF) hybrid composites, will be crucial for the industrial application of this compound biotransformations. researchgate.net

Research AreaTechnique/ApproachGoalPotential Impact
Enzyme DiscoveryGenome Mining & MetagenomicsIdentify novel enzymes for this compound metabolism.Expansion of the biocatalytic toolbox.
Enzyme EngineeringDirected EvolutionImprove enzyme stability, activity, and specificity. researchgate.netCreation of bespoke biocatalysts for industrial synthesis.
Enzyme EngineeringRational DesignIntroduce novel catalytic functions into existing enzymes.Development of enzymes for non-natural reactions.
Bioprocess EngineeringEnzyme ImmobilizationEnhance enzyme reusability and stability for industrial processes. researchgate.netCost-effective and sustainable production of this compound derivatives.

Development of Advanced Analytical Platforms for In Situ Monitoring

The ability to monitor the formation, transformation, and fate of this compound in real-time and in complex matrices is essential for both fundamental research and practical applications. Future developments in analytical chemistry will focus on creating sensitive, selective, and field-deployable platforms for in situ analysis.

Key areas for advancement include:

Fluorescence-Based Sensors: The development of novel fluorescent probes that exhibit a specific response to this compound could enable real-time monitoring in biological and environmental systems. Techniques such as fluorescence detection coupled with flow injection analysis could be adapted for high-throughput screening. nih.gov

Electrochemical Sensors: The electrochemical activity of the catechol moiety can be exploited for the development of sensitive and selective sensors. The design of novel electrode materials, such as functionalized graphene hydrogels, could enhance the performance of these devices. mdpi.com

Mass Spectrometry-Based Techniques: Advanced mass spectrometry techniques, such as electrospray ionization-mass spectrometry (ESI-MS), can provide detailed structural information and quantification of this compound and its metabolites in complex mixtures. nih.gov The development of in situ sampling and ionization methods will be a key area of future research.

Integrated Analytical Systems: The combination of separation techniques, such as chromatography or capillary electrophoresis, with sensitive detection methods will be crucial for the comprehensive analysis of this compound in complex samples. The development of portable and automated analytical systems will enable on-site monitoring.

Theoretical Predictions of Novel Reactivity and Interactions

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental research. In the context of this compound, theoretical studies can provide insights into its electronic structure, reactivity, and interactions with other molecules, paving the way for the discovery of new reactions and applications.

Future theoretical investigations should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to study the reaction mechanisms of this compound transformations, predict the stability of intermediates and transition states, and elucidate the role of catalysts. researchgate.netresearchgate.net This can aid in the design of more efficient synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of this compound with biological macromolecules, such as enzymes and nucleic acids, as well as its behavior at interfaces. csic.es This can provide insights into its biological activity and potential applications in materials science.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: Hybrid QM/MM methods can be employed to study enzymatic reactions involving this compound, providing a detailed understanding of the catalytic mechanism at the atomic level. miami.edu

Machine Learning and Data Science: The integration of machine learning algorithms with computational chemistry can accelerate the discovery of new this compound derivatives with desired properties and predict the outcomes of chemical reactions. nih.govnih.gov

Theoretical MethodApplication AreaResearch Goal
Density Functional Theory (DFT)Reaction Mechanism StudiesElucidate reaction pathways and predict reactivity. researchgate.netresearchgate.net
Molecular Dynamics (MD)Biomolecular InteractionsUnderstand the binding and interaction with biological targets. csic.es
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzymatic CatalysisModel enzyme-substrate interactions and catalytic mechanisms. miami.edu
Machine Learning (ML)Catalyst and Materials DesignAccelerate the discovery of novel catalysts and materials. nih.govnih.gov

Exploration of this compound in Environmental Biogeochemistry (e.g., Nutrient Cycling)

The role of organophosphorus compounds in environmental biogeochemical cycles, particularly the phosphorus cycle, is an area of active research. Catechol phosphates, potentially arising from both natural and anthropogenic sources, may play a currently unrecognized role in phosphorus cycling in terrestrial and aquatic ecosystems.

Unexplored avenues in this area include:

Identification in Natural Systems: A primary research goal is to develop analytical methods to detect and quantify this compound in environmental samples, such as soil, water, and sediments. This would be the first step in understanding its environmental prevalence and distribution.

Role in Phosphorus Cycling: Phosphorus is an essential nutrient that often limits primary productivity in ecosystems. khanacademy.orgsciencelearn.org.nz Research is needed to determine if this compound can serve as a source of bioavailable phosphorus for microorganisms and plants. This would involve studying the enzymatic hydrolysis of the phosphate ester bond and the subsequent uptake of phosphate.

Interaction with Soil Minerals and Organic Matter: The catechol and phosphate moieties of the molecule are both capable of interacting strongly with soil components. Understanding these interactions is crucial for predicting the mobility and bioavailability of this compound in the environment.

Formation of Environmentally Persistent Free Radicals (EPFRs): Catechol is a known precursor to the formation of EPFRs in the environment. nih.gov It is important to investigate whether this compound can also contribute to the formation of these potentially harmful radicals under various environmental conditions.

Research AreaKey QuestionPotential Significance
Environmental OccurrenceIs this compound present in soil and water systems?Establishing the environmental relevance of the compound.
Nutrient CyclingCan this compound be a source of bioavailable phosphorus? khanacademy.orgsciencelearn.org.nzUnderstanding its role in ecosystem productivity.
Environmental FateHow does this compound interact with soil and sediment components?Predicting its transport and persistence in the environment.
Environmental ToxicologyDoes this compound contribute to the formation of EPFRs? nih.govAssessing its potential environmental risks.

Q & A

Basic: Why is phosphate buffer commonly selected for electrochemical studies involving catechol oxidation?

Methodological Answer:
Phosphate buffer (pH 5.0–7.0) is preferred due to its stable buffering capacity and compatibility with catechol's redox behavior. In electrochemical setups, phosphate enhances electron transfer kinetics and minimizes side reactions. For example, a Pt/PAAQ-SDS-modified electrode showed higher anodic peak currents in phosphate compared to acetate or citrate buffers, attributed to improved ion mobility and reduced electrode fouling . When designing experiments, ensure the buffer’s pH aligns with catechol’s pKa (~9.5) to optimize proton-coupled electron transfer pathways.

Basic: What analytical methods are suitable for quantifying catechol oxidation products in phosphate-based systems?

Methodological Answer:
Capillary electrophoresis with electrochemical detection (CE/EC) offers high sensitivity (detection limit: 4.4 µM for catechol) and resolution for catechol and its derivatives (e.g., dopamine) in phosphate buffer (pH 6.0). For HPLC-DAD, use a 10 mM phosphate buffer (pH 7.0) to stabilize intermediates like catechol transformation products (TPs) during degradation studies . Spectrophotometric assays at 420 nm are effective for tracking enzymatic oxidation (e.g., polyphenol oxidase activity) in 0.1 M phosphate buffer (pH 6.5) .

Basic: How does pH influence catechol reactivity in phosphate-buffered systems?

Methodological Answer:
Catechol’s oxidation is pH-dependent due to protonation states affecting redox potentials. Cyclic voltammetry (CV) in phosphate buffer (pH 3.0–9.0) reveals a linear relationship between anodic peak potential and pH, following the Nernst equation. Optimal catalytic currents are observed near pH 5.0–6.0, where catechol exists as a monoanion, balancing solubility and electron transfer efficiency . Always validate pH with in-situ measurements to account for buffer drift during prolonged experiments.

Advanced: How can Al-P-O catalysts be optimized for vapor-phase O-methylation of catechol with methanol?

Methodological Answer:
Key factors include:

  • P/Al Ratio: A molar ratio of 1.1 maximizes amorphous aluminum phosphate formation, providing weak acid-base sites essential for selective guaiacol production (58% conversion, 97.6% selectivity). Higher ratios (>1.1) promote crystalline phases, reducing surface area and activity .
  • Template Agents: Use P123 surfactant during synthesis to inhibit crystallinity and enhance porosity (e.g., BET surface area >200 m²/g) .
  • Stability Testing: Monitor carbon deposition rates (e.g., 0.13 mg·gcat⁻¹·h⁻¹ over 300 h) via TGA to assess deactivation .

Advanced: How to resolve contradictions in catalytic performance between Al-P-O and Ti-modified catalysts for catechol methylation?

Methodological Answer:
Discrepancies arise from differences in active sites and phase structure:

  • Acid-Base Balance: Al-P-O catalysts with weak acidity favor guaiacol, while Ti incorporation introduces stronger Lewis acid sites, promoting over-methylation to undesired products (e.g., veratrole) .
  • Phase Homogeneity: Amorphous Al-P-O (P/Al = 1.1) outperforms crystalline Ti-phosphates due to higher dispersion of active sites . Validate using NH₃-TPD and CO₂-TPD to quantify acid-base properties.

Advanced: What strategies mitigate catechol polymerization during electrosynthesis in phosphate media?

Methodological Answer:

  • Potential Control: Restrict anodic potentials to ≤0.8 V (vs. Ag/AgCl) to avoid overoxidation. Use pulsed voltammetry to limit continuous polymerization .
  • Additives: Introduce SDS (sodium dodecyl sulfate) to modify electrode surfaces, reducing catechol adsorption and polymer formation .
  • Buffer Optimization: Lower phosphate concentration (0.01 M, pH 6.0) minimizes ionic strength-driven aggregation while maintaining conductivity .

Advanced: How to analyze conflicting data on enzyme-catalyzed catechol oxidation in phosphate buffers?

Methodological Answer:
Contradictions in kinetic parameters (e.g., Vmax, Km) often stem from:

  • Substrate Inhibition: High catechol concentrations (>5 mM) may inhibit polyphenol oxidase. Use Lineweaver-Burk plots to identify non-linear kinetics .
  • Buffer Interference: Phosphate ions can chelate metal cofactors (e.g., Cu²⁺ in tyrosinase). Compare activity in Tris-HCl vs. phosphate buffers to isolate effects .
  • Statistical Rigor: Apply ANOVA with Duncan’s post-hoc tests (p ≤ 0.05) to ensure reproducibility across replicates .

Advanced: What methodologies assess long-term stability of phosphate-containing catalysts in catechol reactions?

Methodological Answer:

  • Accelerated Aging: Expose catalysts to cyclic thermal treatments (e.g., 300°C for 5 h, repeated) and monitor structural changes via XRD and FTIR .
  • Carbon Deposition Analysis: Quantify coke formation using TPO (temperature-programmed oxidation) and correlate with activity loss (e.g., 38 mg·gcat⁻¹ carbon after 300 h) .
  • Leaching Tests: Measure P and Al concentrations in post-reaction solutions via ICP-MS to detect dissolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.